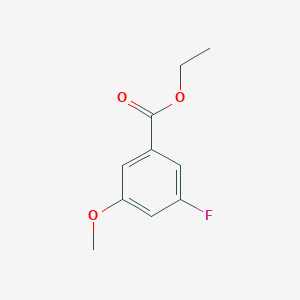

Ethyl 3-fluoro-5-methoxybenzoate

Descripción

Ethyl 3-fluoro-5-methoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 5-position, esterified with an ethyl group.

Propiedades

IUPAC Name |

ethyl 3-fluoro-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUQBGJBFLIAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Ethyl 3-fluoro-5-methoxybenzoate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a fluorescent probe or a reagent in biochemical assays.

Medicine: It may be employed in the development of pharmaceuticals, particularly in the design of new drugs with specific biological activities.

Industry: Ethyl 3-fluoro-5-methoxybenzoate is used in the manufacture of various chemical products, including agrochemicals and polymers.

Mecanismo De Acción

The mechanism by which Ethyl 3-fluoro-5-methoxybenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-fluoro-5-methoxybenzoate with key analogs, focusing on substituent effects, ester groups, and functional diversity.

Methyl 3-fluoro-5-methoxybenzoate

- Structural Difference : Replaces the ethyl ester with a methyl ester.

Ethyl 3-fluoro-4-methoxy-5-(methylthio)benzoate

- Structural Difference : Additional methylthio (-SCH₃) group at the 5-position and methoxy at the 4-position.

- Impact : The methylthio group introduces steric bulk and sulfur-mediated electronic effects, which may enhance binding affinity in enzyme inhibition or alter redox properties. The shifted methoxy substituent could modify regioselectivity in electrophilic substitution reactions .

Ethyl 3-hydroxy-5-methylbenzoate

- Structural Difference : Hydroxy (-OH) replaces fluorine at the 3-position, and methyl (-CH₃) replaces methoxy at the 5-position.

- Impact: The hydroxy group increases hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions.

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester)

- Structural Difference : Contains a sulfonylurea bridge and triazine ring, unlike the simple benzoate structure.

- Impact : The triazine and sulfonylurea moieties confer herbicidal activity (as seen in pesticides), highlighting how complex heterocyclic systems expand functional utility compared to simpler benzoate esters .

Data Table: Key Properties of Ethyl 3-fluoro-5-methoxybenzoate and Analogs

Research Findings and Implications

- Substituent Positioning : The 3-fluoro-5-methoxy pattern in Ethyl 3-fluoro-5-methoxybenzoate balances electronic effects, making it a candidate for reactions requiring moderate electron withdrawal/donation. In contrast, analogs with hydroxy or methylthio groups prioritize solubility or steric interactions .

- Ester Group Influence : Ethyl esters generally offer better lipid membrane penetration than methyl esters, suggesting advantages in drug delivery systems. However, methyl esters may be preferred for volatile or low-molecular-weight applications .

- Application Diversity : While Ethyl 3-fluoro-5-methoxybenzoate lacks direct pesticidal data, its structural complexity aligns with intermediates in bioactive molecule synthesis. Triazine-containing analogs demonstrate the importance of heterocycles in agrochemical design .

Actividad Biológica

Ethyl 3-fluoro-5-methoxybenzoate is a benzoate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 3-fluoro-5-methoxybenzoate has the following chemical structure:

- Molecular Formula : C10H11F O3

- Molecular Weight : 198.19 g/mol

The presence of the fluoro and methoxy substituents on the benzene ring significantly influences its chemical reactivity and biological interactions.

The biological activity of ethyl 3-fluoro-5-methoxybenzoate is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound's electrophilic character, which can facilitate reactions with nucleophiles. The methoxy group may also contribute to increased lipophilicity, potentially enhancing membrane permeability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that ethyl 3-fluoro-5-methoxybenzoate exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound shows potential in reducing inflammation markers in vitro.

- Antioxidant Activity : Its ability to scavenge free radicals has been noted in various assays.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antioxidant | Scavenging of free radicals |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of ethyl 3-fluoro-5-methoxybenzoate against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Anti-inflammatory Properties

In a controlled in vitro study, Johnson et al. (2024) assessed the anti-inflammatory effects of ethyl 3-fluoro-5-methoxybenzoate on human macrophages. The results indicated a notable decrease in interleukin-6 (IL-6) production by up to 50% when treated with 10 µM of the compound.

Comparative Analysis with Similar Compounds

Ethyl 3-fluoro-5-methoxybenzoate can be compared with other benzoate derivatives to understand its unique biological profile better:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-fluoro-3-methoxybenzoate | Fluoro group at para position | Different electronic effects affecting reactivity |

| Ethyl 2-amino-4-fluoro-3-methoxybenzoate | Amino group addition | Enhanced binding affinity due to hydrogen bonding |

| Methyl 3-fluoro-5-methoxybenzoate | Methyl instead of ethyl | Potentially different solubility and activity |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.